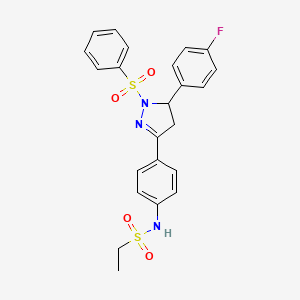
N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, could contribute to the compound’s potential biological activity. The fluorophenyl and phenylsulfonyl groups could also play a role in the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the fluorine atom in the fluorophenyl group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like sulfonamide and fluorophenyl could make the compound more soluble in polar solvents .Scientific Research Applications
Anticancer and Antimicrobial Applications
Research has shown that derivatives of the compound, such as sulfonamides with pyrazole and benzenesulfonamide moieties, have been synthesized and evaluated for their cytotoxic and antimicrobial properties. These compounds exhibit potential as carbonic anhydrase inhibitors, which play a crucial role in tumor aggressiveness and are targets for anticancer drugs. For instance, some sulfonamides demonstrated strong inhibition of human cytosolic isoforms hCA I and II, indicating their potential for further anti-tumor activity studies (Gul et al., 2016). Additionally, novel pyrazolopyrimidine derivatives incorporating the phenylsulfonyl group showed significant antimicrobial activity, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of celecoxib derivatives, including the sulfonamide group, were evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds underwent testing for their activity against various biological targets, with some showing promising results in inhibiting the HCV NS5B RNA-dependent RNA polymerase (RdRp), suggesting a potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Sensor Applications
A novel pyrazoline-based compound was explored for its utility in metal ion selectivity and fluorometric detection. This research demonstrated the compound's ability to selectively detect Hg2+ ions, highlighting its potential application as a fluorometric "turn-off" sensor for mercury ion detection, which is crucial for environmental monitoring (Bozkurt & Gul, 2018).
properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-14-10-17(11-15-20)22-16-23(18-8-12-19(24)13-9-18)27(25-22)33(30,31)21-6-4-3-5-7-21/h3-15,23,26H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABXDBMAKDELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
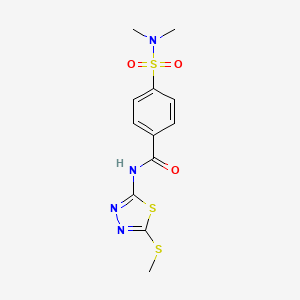
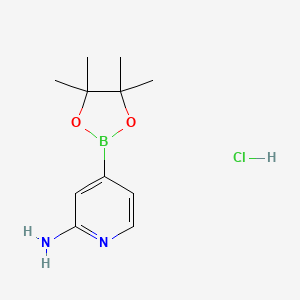
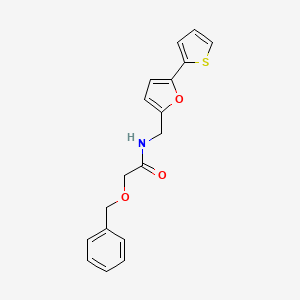
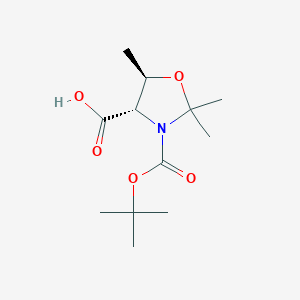
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)

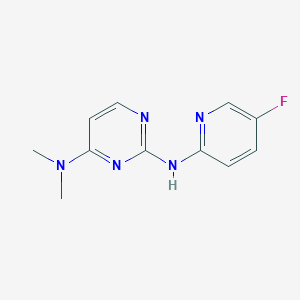


![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)